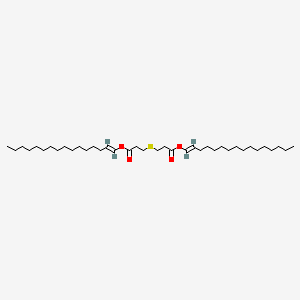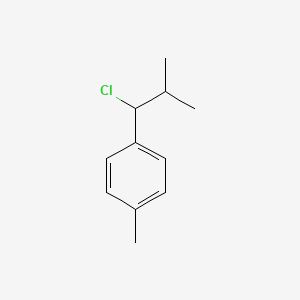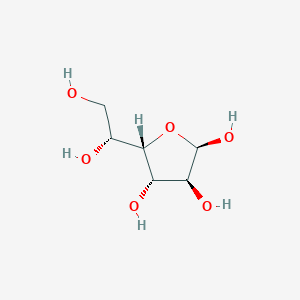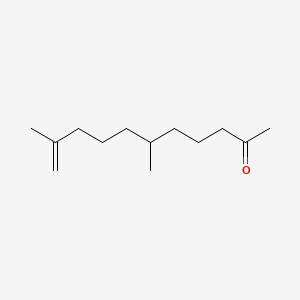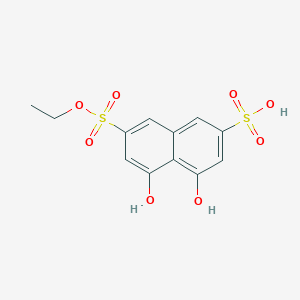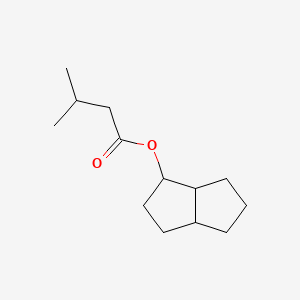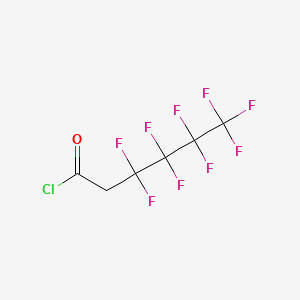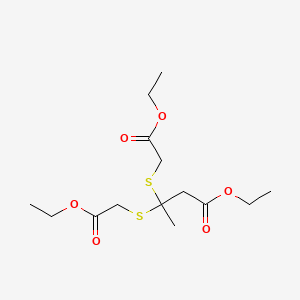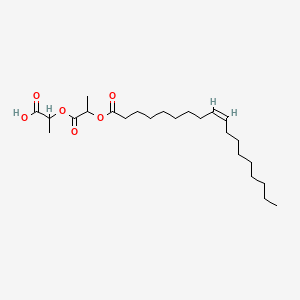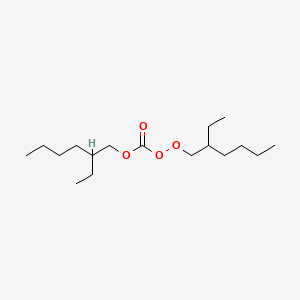
Praseodymium(3+) stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(3+) stearate is a chemical compound consisting of praseodymium ions (Pr^3+) and stearate ions Praseodymium is a rare-earth element belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Stearate is derived from stearic acid, a long-chain fatty acid commonly found in animal and plant fats
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium(3+) stearate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sodium stearate. The reaction typically occurs in an aqueous medium, where praseodymium ions react with stearate ions to form the desired compound. The reaction can be represented as follows:
[ \text{Pr}^{3+} + 3 \text{C}{17}\text{H}{35}\text{COO}^- \rightarrow \text{Pr}(\text{C}{17}\text{H}{35}\text{COO})_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as filtration, recrystallization, and drying are commonly employed to obtain high-quality this compound suitable for industrial applications.
化学反応の分析
Types of Reactions: Praseodymium(3+) stearate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: Stearate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Ligands such as phosphates or acetates can replace stearate ions under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: Praseodymium complexes with different ligands.
科学的研究の応用
Praseodymium(3+) stearate has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of praseodymium-containing materials with unique magnetic and optical properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology and Medicine:
Industry: Utilized in the production of high-performance lubricants, stabilizers for plastics, and other industrial products.
作用機序
The mechanism of action of praseodymium(3+) stearate involves its interaction with molecular targets and pathways. In catalysis, praseodymium ions can facilitate electron transfer processes, enhancing reaction rates. In biological systems, the compound’s biocompatibility allows it to interact with cellular components, potentially aiding in drug delivery or imaging applications. The stearate ions provide hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.
類似化合物との比較
Praseodymium(3+) stearate can be compared with other similar compounds, such as:
Neodymium(3+) stearate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) stearate: Contains lanthanum ions, offering different magnetic and optical properties.
Cerium(3+) stearate: Known for its catalytic properties and applications in various industries.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, such as their magnetic susceptibility and ability to form stable complexes. These properties make it valuable in specialized applications where other lanthanide stearates may not be as effective.
特性
CAS番号 |
6192-10-5 |
|---|---|
分子式 |
C54H105O6Pr |
分子量 |
991.3 g/mol |
IUPAC名 |
octadecanoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H36O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChIキー |
HKITTYDLDOKDRC-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


